Mechanism of Action of NNC45-0781: A Technical Guide
Mechanism of Action of NNC45-0781: A Technical Guide
Compound: NNC45-0781 [(-)-(3S,4R)-7-hydroxy-3-phenyl-4-(4-(2-pyrrolidinoethoxy)phenyl)chromane] Class: Selective Estrogen Receptor Modulator (SERM)
Executive Summary
NNC45-0781 is a nonsteroidal selective estrogen receptor modulator (SERM) characterized by its high affinity for estrogen receptors (ERs) and its tissue-selective partial agonist activity.[1] As a SERM, its mechanism of action is centered on differential modulation of estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) in a tissue-specific manner. This differential activity allows it to produce estrogen-like (agonist) effects in some tissues, such as bone, while exhibiting estrogen-antagonistic effects or minimal activity in others, like the uterus and breast.[2][3] This profile makes NNC45-0781 a promising candidate for the prevention of post-menopausal osteoporosis, aiming to provide the bone-protective benefits of estrogen while minimizing the risks associated with traditional hormone replacement therapy.[1][4]
Core Mechanism of Action: Estrogen Receptor Modulation
The primary molecular target of NNC45-0781 is the nuclear estrogen receptor. There are two main subtypes, ERα and ERβ, which are encoded by distinct genes and exhibit different tissue distribution and transcriptional activities.[5] SERMs like NNC45-0781 bind to these receptors and induce specific conformational changes.
The mechanism involves the following key steps:
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Receptor Binding: NNC45-0781 binds to the ligand-binding domain (LBD) of ERα and ERβ.
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Conformational Change: The binding of NNC45-0781 induces a unique three-dimensional conformation in the receptor, distinct from that induced by the natural ligand, 17β-estradiol (an agonist), or by pure antagonists.[5]
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Coregulator Recruitment: This specific receptor conformation dictates the recruitment of a distinct profile of transcriptional coregulators (coactivators or corepressors) to the receptor complex.
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Gene Transcription Modulation: The assembled complex of the SERM, estrogen receptor, and coregulators binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[5] The balance of recruited coactivators and corepressors determines whether the transcription of a target gene is activated or repressed.
The tissue selectivity of NNC45-0781 arises from the varying expression levels of ERα, ERβ, and the specific milieu of coregulators present in different cell types. For example, in bone cells, NNC45-0781 acts as an agonist, promoting the expression of genes that maintain bone density. Conversely, in uterine or breast tissue, it may recruit corepressors, thus acting as an antagonist.[2]
Figure 1: Signaling pathway of NNC45-0781 as a Selective Estrogen Receptor Modulator (SERM).
Pharmacological Data
NNC45-0781 is characterized by high binding affinity for estrogen receptors and partial agonist activity in functional assays. While specific quantitative values for NNC45-0781 are detailed in the primary literature, the following tables represent the typical data structure for characterizing SERMs. A related compound from the same chemical series demonstrated an estrogen receptor binding affinity (IC50) in the range of 7-10 nM.[6]
Table 1: Estrogen Receptor Binding Affinity
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) |
| NNC45-0781 | Human ERα | Radioligand Binding | Data not available in sources | Data not available in sources |
| NNC45-0781 | Human ERβ | Radioligand Binding | Data not available in sources | Data not available in sources |
| 17β-Estradiol | Human ERα | Radioligand Binding | ~0.2 | ~1-2 |
| 17β-Estradiol | Human ERβ | Radioligand Binding | ~0.5 | ~1-2 |
Note: Specific binding affinity values for NNC45-0781 were not available in the cited search results. The values for 17β-estradiol are provided for reference.
Table 2: In Vitro Functional Activity (ERE-Luciferase Reporter Assay)
| Compound | Cell Line | Target | EC50 (nM) | Efficacy (% of 17β-Estradiol) |
| NNC45-0781 | e.g., MCF-7 | ERα | Data not available in sources | Partial Agonist |
| NNC45-0781 | e.g., HEK293-ERβ | ERβ | Data not available in sources | Partial Agonist |
| 17β-Estradiol | e.g., MCF-7 | ERα | ~0.01-0.1 | 100% |
Note: Specific functional potency and efficacy values for NNC45-0781 were not available in the cited search results. The compound is described qualitatively as a partial agonist.[1][4]
Experimental Protocols
The characterization of NNC45-0781 involves two primary types of in vitro assays: competitive binding assays to determine its affinity for ERα and ERβ, and reporter gene assays to quantify its functional agonist or antagonist activity.
Estrogen Receptor Competitive Binding Assay
This assay quantifies the affinity of NNC45-0781 for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the receptor.
Methodology:
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Receptor Preparation: Recombinant human ERα or ERβ is prepared in a suitable assay buffer. Alternatively, cytosol from tissues expressing the receptors, such as rat uterus, can be used.[7]
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Competition Reaction: A constant concentration of radiolabeled estradiol (e.g., 0.5 - 1.0 nM [³H]-E2) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled NNC45-0781.[7]
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Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).
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Separation of Bound/Free Ligand: The receptor-ligand complexes are separated from the unbound radioligand. A common method is hydroxylapatite (HAP) adsorption or vacuum filtration onto glass fiber filters.[7]
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Quantification: The amount of radioactivity bound to the receptor is measured using liquid scintillation counting.
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Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of NNC45-0781. The IC50 value (the concentration of NNC45-0781 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
Figure 2: Experimental workflow for an Estrogen Receptor competitive binding assay.
ERE-Driven Luciferase Reporter Gene Assay
This cell-based assay measures the ability of NNC45-0781 to act as an agonist (activate transcription) or antagonist (block agonist-induced transcription) through the estrogen receptor.
Methodology:
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Cell Culture: A suitable mammalian cell line (e.g., MCF-7, which endogenously expresses ERα, or HEK293 cells) is cultured.
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Transfection: The cells are transiently or stably transfected with two plasmids:
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An expression plasmid containing the cDNA for human ERα or ERβ (if not endogenously expressed).
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A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Estrogen Response Element (ERE).
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A control plasmid (e.g., expressing Renilla luciferase) is often cotransfected to normalize for transfection efficiency.
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Compound Treatment: After transfection, the cells are treated with increasing concentrations of NNC45-0781 (to measure agonist activity) or with a fixed concentration of 17β-estradiol in the presence of increasing concentrations of NNC45-0781 (to measure antagonist activity).
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Incubation: Cells are incubated for a sufficient period to allow for gene transcription and protein expression (e.g., 24 hours).
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Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase substrate is added. The light produced by the enzymatic reaction is measured using a luminometer.
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Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. For agonist activity, data are plotted as luminescence versus log concentration of NNC45-0781 to determine the EC50 (concentration for 50% maximal effect) and efficacy (relative to 17β-estradiol). For antagonist activity, the IC50 (concentration that inhibits 50% of the estradiol response) is determined.
Figure 3: Experimental workflow for an ERE-driven Luciferase reporter gene assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. US10105346B2 - Isoflavonoid compounds and methods for the treatment of cancer - Google Patents [patents.google.com]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. researchgate.net [researchgate.net]
- 5. US8957109B2 - Chroman derivatives, medicaments and use in therapy - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. NNC45-0781 | Estrogen Receptor/ERR Agonist | MCE [medchemexpress.cn]
